3-Benzyl-1,2-dihydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27019-11-0 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-benzyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-9,13H,10-12H2 |
InChI Key |
DMNITMMCUNYUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Benzyl 1,2 Dihydronaphthalene
Strategic Retrosynthetic Approaches
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgresearchgate.netnih.gov For 3-benzyl-1,2-dihydronaphthalene, two primary disconnection strategies can be envisioned.
The first approach involves a C-C bond disconnection of the benzyl (B1604629) group, suggesting a coupling reaction between a 1,2-dihydronaphthalene (B1214177) core bearing a suitable leaving group or organometallic functionality at the C3 position and a benzyl halide or corresponding organometallic reagent. This strategy is advantageous as it allows for the late-stage introduction of the benzyl moiety, enabling the synthesis of various analogues.
A second key disconnection breaks the dihydronaphthalene ring itself, typically through a [4+2] cycloaddition or a transition metal-catalyzed annulation. This approach builds the core structure from acyclic or simpler cyclic precursors. For instance, an ortho-substituted styrene (B11656) derivative can be a key precursor, where the substituents are poised for a ring-closing reaction to form the six-membered ring.
Catalytic Synthesis
Catalytic methods offer efficient and selective routes to complex organic molecules, and the synthesis of this compound is no exception. These methods can be broadly categorized into transition metal-catalyzed, organocatalytic, and electrochemical approaches.
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metals have proven to be powerful catalysts for the construction of cyclic and polycyclic systems. nih.gov Annulation and cyclization reactions catalyzed by transition metals are particularly effective for synthesizing the 1,2-dihydronaphthalene scaffold.
A notable advancement in this area is the use of cobalt catalysis, which can proceed through a metalloradical activation pathway. bath.ac.uknih.gov This method utilizes the intrinsic reactivity of a cobalt(III)-carbene radical intermediate to facilitate the synthesis of substituted 1,2-dihydronaphthalenes. bath.ac.uknih.govchinesechemsoc.org The catalytic cycle is initiated by the reaction of a cobalt(II) porphyrin catalyst with an o-styryl N-tosyl hydrazone, which serves as a carbene precursor. bath.ac.uk This generates a cobalt(III)-carbene radical intermediate. bath.ac.uknih.gov Subsequent steps can involve either a radical rebound ring-closure or the formation of an ortho-quinodimethane (o-QDM) intermediate, which then undergoes a 6π-cyclization to yield the 1,2-dihydronaphthalene product. bath.ac.uknih.gov The radical nature of these reactions has been confirmed by trapping experiments. bath.ac.uknih.gov Iron(III)-based metalloradical catalysis has also emerged as a strategy for related transformations, highlighting the potential of first-row transition metals in controlling radical reactions. chinesechemsoc.org
| Substrate | Catalyst | Yield | Reference |
|---|---|---|---|
| o-styryl N-tosyl hydrazone with COOEt at vinylic position | Cobalt(II) porphyrin | 70-90% | bath.ac.uknih.gov |
| o-styryl N-tosyl hydrazone with alkyl substituent at allylic position | Cobalt(II) porphyrin | Forms E-aryl-dienes instead of dihydronaphthalene | bath.ac.uknih.gov |
Cross-coupling reactions are indispensable tools in modern organic synthesis. rsc.org The synthesis of this compound can be achieved through a combination of cross-coupling strategies. The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be employed to construct the dihydronaphthalene ring system. chinesechemsoc.orgrsc.org For instance, an intramolecular Heck reaction of a suitably substituted styrenyl system can lead to the formation of the six-membered ring. rsc.org
Once the 1,2-dihydronaphthalene core is established with a handle at the C3 position (e.g., a halide or triflate), the benzyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. A plausible route would involve the Suzuki-Miyaura coupling of a 3-bromo-1,2-dihydronaphthalene (B1625529) derivative with benzylboronic acid.
Organocatalytic Enantioselective Routes
The development of asymmetric organocatalysis has provided powerful methods for the synthesis of chiral molecules without the need for transition metals. For the synthesis of enantioenriched 1,2-dihydronaphthalenes, several organocatalytic strategies have been developed.
One approach involves the use of chiral secondary amines as catalysts in cascade reactions. For example, an enantioselective Michael-aldol cascade reaction between appropriately substituted arylalkanes and α,β-unsaturated aldehydes can furnish chiral dihydronaphthalenes with high enantioselectivity. Another powerful method utilizes chiral phosphoric acids to generate chiral counteranions in situ. These chiral anions can then control the stereochemical outcome of reactions involving isobenzopyrylium ions, leading to the formation of dihydronaphthalenes with excellent enantiomeric and diastereomeric ratios.
| Reaction Type | Catalyst | Key Feature | Reference |
|---|---|---|---|
| Michael-Aldol Cascade | Chiral secondary amine | Activation of nucleophilic alkyl chains | |
| Reaction with Isobenzopyrylium Ions | Chiral phosphoric acid | In situ generation of a chiral counteranion |
Electrochemical Oxidative Annulation
Electrochemical synthesis has gained traction as a green and efficient alternative to traditional synthetic methods. An electrochemical oxidative [4+2] annulation of styrenes offers a direct route to polysubstituted 1,2-dihydronaphthalenes. This method proceeds without the need for metal catalysts or external chemical oxidants.
The reaction is typically carried out in an undivided cell using a carbon cloth anode and a platinum cathode. A mediator, such as tris(4-bromophenyl)amine, is oxidized at the anode to its radical cation. This radical cation then oxidizes a styrene derivative to generate an alkene radical cation, which is subsequently attacked by another styrene molecule acting as a nucleophile. A series of radical cyclization, further oxidation, and deprotonation steps then afford the desired 1,2-dihydronaphthalene product with high regioselectivity and diastereoselectivity.
| Parameter | Condition | Reference |
|---|---|---|
| Anode | Carbon cloth | |
| Cathode | Platinum plate | |
| Mediator | Tris(4-bromophenyl)amine | |
| Solvent | Acetonitrile with hexafluoroisopropanol (HFIP) | |
| Key Advantage | Metal- and external oxidant-free |
Stereoselective and Enantioselective Syntheses
The creation of specific stereoisomers is crucial for evaluating the biological activity of chiral molecules. Enantioselective methods for synthesizing substituted 1,2-dihydronaphthalenes have been developed to provide access to enantiomerically enriched compounds, which are valuable as building blocks for natural products like podophyllotoxin. acs.org
Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of one enantiomer over the other. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations.
A notable approach involves the diastereo- and enantioselective cascade annulation of benzodiketones and enals under oxidative NHC catalysis. acs.orgnih.gov This method constructs the 1,2-dihydronaphthalene core with two adjacent stereocenters in high yields and excellent enantioselectivities. nih.gov The reaction proceeds via a formal [3+2] annulation involving a homoenolate equivalent generated from the enal. nih.gov
The process is typically catalyzed by a chiral triazolium salt, which serves as the NHC precatalyst, in the presence of a base and an oxidant. Researchers have optimized conditions, finding that using DBU as the base, toluene (B28343) as the solvent, and quinone-based oxidants provides high yields and enantiomeric excesses (ee). acs.org The versatility of this method allows for a range of substituents on both the benzodiketone and the enal, affording a diverse library of chiral 1,2-dihydronaphthalene derivatives. acs.orgacs.org
Interactive Data Table: NHC-Catalyzed Enantioselective Synthesis of 1,2-Dihydronaphthalene Analogs
| Entry | R1 (Benzodiketone) | R2 (Enal) | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 82 | >20:1 | 96 | acs.org |
| 2 | 4-Cl-Phenyl | Phenyl | 99 | >20:1 | 97 | acs.org |
| 3 | 4-Br-Phenyl | Phenyl | 99 | >20:1 | 98 | acs.org |
| 4 | 4-MeO-Phenyl | Phenyl | 55 | >20:1 | 91 | acs.org |
| 5 | Phenyl | 4-Me-Phenyl | 75 | >20:1 | 96 | acs.org |
| 6 | Phenyl | 4-Cl-Phenyl | 85 | >20:1 | 95 | acs.org |
Asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing cyclic systems with high stereocontrol. acs.org These reactions can form multiple C-C bonds and set up to four stereocenters in a single step. libretexts.org
One innovative approach utilizes tartaric acid, an inexpensive and naturally abundant chiral catalyst, to promote an enantioselective [4+2] cycloaddition between isochromene acetals and vinylboronates. nih.gov This inverse-electron demand Diels-Alder reaction produces highly functionalized 1,2-dihydronaphthalenes with excellent diastereoselectivity and high enantioselectivity. nih.gov The reaction is often co-catalyzed by a Lewis acid like Ho(OTf)₃ to enhance reactivity. nih.gov
Another strategy involves the use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts for spirocyclizing Diels-Alder reactions of enones, which can be adapted for constructing related dihydronaphthalene frameworks. nih.gov While direct examples for this compound are specific, the principles demonstrated in these asymmetric cycloadditions are broadly applicable for the stereocontrolled synthesis of the core structure. nih.govnih.gov
Non-Catalytic and Classical Synthetic Routes
Classical synthetic methods remain valuable for their reliability and scalability. These routes often involve multi-step sequences starting from readily available materials.
The synthesis of dihydronaphthalenes can be achieved through the partial dehydrogenation of a corresponding tetralin (tetrahydronaphthalene) precursor. A common synthetic sequence involves the creation of a substituted tetralone (a ketone derivative of tetralin). For instance, benzylidene tetralones can be synthesized via an aldol (B89426) condensation between a tetralone and a benzaldehyde. nih.gov These intermediates can then be hydrogenated to form benzyl tetralones. nih.gov Selective dehydrogenation of such a benzyl tetralin or dehydration of a corresponding tertiary alcohol precursor would yield the 1,2-dihydronaphthalene.
Photochemical and thermal reactions also provide pathways to dihydronaphthalenes. 'E,E'-Dibenzylidenesuccinates, for example, can undergo photochemical electrocyclic reactions and subsequent thermal 1,5-sigmatropic hydrogen shifts to yield 'cis'-1,2-dihydronaphthalenes. umanitoba.ca
Grignard reagents are fundamental in classical organic synthesis for forming carbon-carbon bonds. A plausible and effective route to this compound involves the reaction of a Grignard reagent with a ketone.
Specifically, the synthesis could begin with a 2-tetralone (B1666913) derivative. The addition of benzylmagnesium bromide (a Grignard reagent) to the carbonyl group of 2-tetralone would produce a tertiary alcohol, 3-benzyl-1,2,3,4-tetrahydronaphthalen-2-ol. Subsequent acid-catalyzed dehydration of this alcohol would eliminate a molecule of water, creating a double bond and yielding the target compound, this compound.
The preparation of benzyl Grignard reagents themselves can be challenging due to the high reactivity of benzyl halides, which can lead to undesired Wurtz coupling side products (1,2-diphenylethane). researchgate.netreddit.com Careful control of reaction conditions, such as temperature and solvent, is crucial for maximizing the yield of the desired Grignard reagent. researchgate.netresearchgate.net For example, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent over THF or Et₂O for reducing Wurtz coupling in the formation of benzylmagnesium bromide. researchgate.net
Interactive Data Table: Solvent Effects on Benzyl Bromide Grignard Reaction
| Entry | Solvent | Product:Wurtz By-product Ratio | Reference |
|---|---|---|---|
| 1 | Et₂O | 80:20 | researchgate.net |
| 2 | THF | 30:70 | researchgate.net |
| 3 | 2-MeTHF | 80:20 | researchgate.net |
| 4 | Dioxane | No Reaction | researchgate.net |
| 5 | Toluene | No Reaction | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemmethod.com These principles are increasingly being applied to the synthesis of complex molecules like dihydronaphthalenes.
Key green chemistry considerations include:
Catalysis: Using catalytic reagents (like the NHC and tartaric acid catalysts mentioned above) is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, minimizing waste. nih.govnih.govacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cycloaddition and cascade reactions are inherently atom-economical as they form multiple bonds in a single operation with minimal by-products. nih.gov
Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant environmental impact. The development of reactions that can be performed in greener solvents like water, or bio-derived solvents like 2-MeTHF, is a key goal. researchgate.net Some modern approaches utilize natural, biodegradable catalysts, such as lemon juice, combined with renewable energy sources like concentrated solar radiation, for other heterocyclic syntheses, highlighting a future direction for sustainable chemistry. nih.gov
Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. acs.org The development of highly active catalysts allows reactions to proceed under milder conditions. For example, the Lewis acid-catalyzed cascade cyclization to form ADHNs represents a step-efficient process that aligns with green chemistry principles. nih.gov
By integrating these principles, chemists can develop more sustainable and environmentally benign routes to this compound and related compounds.
Optimization of Reaction Conditions and Yield Improvement
The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Researchers have systematically investigated the influence of various parameters, including catalysts, solvents, bases, and temperature, to maximize product yields and improve reaction efficiency. These optimization studies are crucial for developing practical and scalable synthetic protocols.
A significant advancement in the synthesis of 1,2-dihydronaphthalenes involves a cobalt-catalyzed intramolecular carbene insertion into an allylic C(sp³)-H bond. rsc.org The optimization of this reaction for a model substrate, leading to a substituted 1,2-dihydronaphthalene, provides critical insights applicable to the synthesis of the target compound. Initial screening demonstrated the reaction's feasibility, and subsequent efforts focused on refining the conditions to enhance the yield. rsc.org
The choice of base was found to be a critical factor. A variety of bases were tested, with lithium tert-butoxide (LiOtBu) emerging as the most effective, leading to a significant product yield. rsc.org This highlights the importance of the counterion and the base strength in facilitating the key catalytic steps.
Table 1: Effect of Different Bases on the Yield of 1,2-Dihydronaphthalene Derivative rsc.org
| Entry | Base | Yield (%) |
| 1 | LiOtBu | 81 |
| 2 | NaOtBu | 75 |
| 3 | KOtBu | 72 |
| 4 | K₂CO₃ | 55 |
| 5 | DBU | <5 |
Reaction conditions: Substrate (1a), [Co(TPP)] (catalyst), base, toluene, 80 °C, 12 h.
In addition to the base, the choice of catalyst and solvent can profoundly impact the reaction outcome. For instance, in the synthesis of related aryldihydronaphthalene (ADHN) derivatives, a variety of Lewis acids were screened to promote cyclization. nih.gov It was found that Yb(OTf)₃ and Sc(OTf)₃ provided the highest yields, demonstrating the superior catalytic activity of lanthanide triflates in this transformation. nih.gov
Furthermore, temperature is a crucial parameter that must be finely tuned. In the boron trifluoride diethyl etherate-promoted cyclization to form ADHNs, a systematic evaluation of temperature revealed that -40 °C was optimal for maximizing the product yield. nih.gov Temperatures that were either higher or lower resulted in diminished returns, indicating a delicate thermodynamic and kinetic balance. nih.gov
The development of copper-catalyzed methods for synthesizing dihydronaphthalene structures also underscores the importance of ligand optimization. In a synthesis of 2-benzyl-3,4-dihydronaphthalenes, various 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) derivatives were evaluated as ligands for the copper catalyst. researchgate.net This screening process is essential for identifying the ligand that provides the best combination of reactivity and stability to the catalytic system, ultimately leading to higher yields. researchgate.net
The following table summarizes findings from a study on the synthesis of dihydrobenzofuran neolignans, which, while a different heterocyclic system, illustrates a common optimization workflow applicable to dihydronaphthalene synthesis. The study investigated the effect of different silver(I) oxidants, with silver(I) oxide proving to be the most efficient. scielo.br
Table 2: Influence of Silver(I) Oxidant on Dihydrobenzofuran Neolignan Synthesis scielo.br
| Entry | Oxidant | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O | 85 | 90 |
| 2 | AgOAc | 70 | 85 |
| 3 | AgNO₃ | 65 | 75 |
| 4 | Ag₂CO₃ | 78 | 88 |
Reaction conditions: Methyl p-coumarate, oxidant, acetonitrile, reflux, 4 h.
These detailed research findings collectively demonstrate that a multi-parameter optimization approach is essential for achieving high yields in the synthesis of this compound and related compounds. The careful selection of the catalyst, base, solvent, and temperature, based on systematic screening and mechanistic understanding, is paramount for the successful and efficient production of these valuable molecular frameworks.
Iii. Chemical Reactivity and Transformation Studies of 3 Benzyl 1,2 Dihydronaphthalene
Electrophilic and Nucleophilic Reactions on the Dihydronaphthalene System
The 3-benzyl-1,2-dihydronaphthalene molecule presents multiple sites for both electrophilic and nucleophilic attack. The aromatic ring is susceptible to electrophilic substitution, while the double bond and the benzylic position can undergo various functionalization reactions.
Aromatic Moiety: The benzene (B151609) ring of the dihydronaphthalene core is activated towards electrophilic aromatic substitution. The position of the benzyl (B1604629) group and the fused aliphatic ring directs incoming electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur on the aromatic ring, with the regioselectivity being influenced by the directing effects of the existing substituents.
Aliphatic Moiety: The double bond within the dihydronaphthalene ring is a key site for functionalization. It can readily undergo addition reactions with various electrophiles. Furthermore, the benzylic methylene (B1212753) group is activated towards radical and nucleophilic substitution reactions.
Detailed research findings on specific functionalization reactions of the aromatic and aliphatic moieties of this compound are summarized in the table below.
| Reaction Type | Reagents and Conditions | Product(s) | Observations |
| Electrophilic Aromatic Substitution | The directing effects of the alkyl substituents on the benzene ring guide the position of incoming electrophiles. | ||
| Nucleophilic Substitution | The benzylic position is susceptible to nucleophilic attack, particularly if a leaving group is introduced. | ||
| Radical Functionalization | The benzylic hydrogens are activated towards free radical attack. |
The outcomes of chemical transformations on this compound are often governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing benzyl and dihydro-fused ring substituents. The double bond in the aliphatic portion of the molecule also exhibits regioselectivity in its reactions, for example, in hydroboration-oxidation or oxymercuration-demercuration reactions, which would lead to the formation of different regioisomeric alcohols.
Stereoselectivity: Reactions involving the double bond or the chiral center that can be created at the benzylic position can proceed with a degree of stereoselectivity. For instance, epoxidation of the double bond can lead to the formation of diastereomeric epoxides, and subsequent ring-opening can also be stereoselective. The stereochemical outcome of such reactions can be influenced by the steric bulk of the benzyl group and the conformation of the dihydronaphthalene ring system.
Oxidation and Reduction Reactions
The this compound molecule can undergo a variety of oxidation and reduction reactions, targeting either the dihydronaphthalene system or the benzyl group.
Hydrogenation: The double bond in the dihydronaphthalene ring can be selectively hydrogenated under various catalytic conditions to yield 3-benzyl-1,2,3,4-tetrahydronaphthalene. Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum oxide (PtO2) under a hydrogen atmosphere. The benzyl group can also be hydrogenated under more forcing conditions, leading to a fully saturated ring system. The selective hydrogenation of naphthalene (B1677914) derivatives to tetralin is a well-established process. nih.gov
Dehydrogenation: Aromatization of the dihydronaphthalene ring to form 2-benzylnaphthalene is a key transformation. This can be achieved using a variety of dehydrogenating agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures. Photocatalytic dehydrogenation of 1,2-dihydronaphthalenes using visible light has also been reported as a metal-free method. researchgate.net The synthesis of various benzyl-substituted naphthalenes often proceeds through a dehydrogenation step of the corresponding dihydronaphthalene precursor. nih.gov
| Reaction | Catalyst/Reagent | Product | Yield (%) | Reference |
| Hydrogenation | H₂, 10% Pd/C, EtOAc, 30 psi, rt, 1 h | 2-Benzyl-tetralone | 83-100 | nih.gov |
| Dehydrogenation | 10% Pd/C, triglyme, reflux, 5 h | 2-Benzylnaphthalene | 90-95 | nih.gov |
Epoxidation: The double bond of this compound is susceptible to epoxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. youtube.comyoutube.com This reaction proceeds via a concerted mechanism, and the stereochemistry of the epoxide can be influenced by the steric hindrance of the benzyl group. The resulting epoxide is a versatile intermediate for further synthetic transformations.
Hydroxylation: The double bond can also undergo hydroxylation to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. Anti-dihydroxylation can be accomplished via the epoxidation of the double bond followed by acid- or base-catalyzed ring-opening of the epoxide. Stereoselective benzylic hydroxylation of related alkylbenzenes has been achieved using enzymatic catalysts. researchgate.net
Cycloaddition and Rearrangement Reactions
Cycloaddition Reactions: While the fused benzene ring reduces the dienophilic character of the double bond, 1,2-dihydronaphthalene (B1214177) derivatives can still participate in certain cycloaddition reactions. For example, Diels-Alder reactions with highly reactive dienophiles are possible, leading to the formation of complex polycyclic structures. nih.gov Additionally, [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with naphthol derivatives have been reported, suggesting the potential for similar reactivity with dihydronaphthalene systems. nih.gov
Rearrangement Reactions: Acid-catalyzed rearrangements of dihydronaphthalene derivatives are known to occur. For instance, treatment of 1,2-dihydronaphthalene with strong acids can lead to skeletal rearrangements. The presence of the benzyl group can influence the stability of potential carbocationic intermediates, thereby directing the course of such rearrangements. For example, the synthesis of certain aryldihydronaphthalene derivatives can involve acid-catalyzed cyclization and rearrangement steps. nih.gov
Electrocyclic Reactions
Electrocyclic reactions are intramolecular pericyclic processes involving the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening reaction. libretexts.org The diene system within the 1,2-dihydronaphthalene core is capable of undergoing a 4π-electron electrocyclic ring-opening.
This reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). masterorganicchemistry.com
Thermal Reaction : Under thermal conditions, the 4π-electron system of the dihydronaphthalene ring would be expected to undergo a conrotatory ring-opening. This process involves the two termini of the diene rotating in the same direction (both clockwise or both counter-clockwise) as the C-C sigma bond breaks. masterorganicchemistry.com This would lead to the formation of a highly reactive and unstable ortho-quinodimethane (o-QDM) intermediate. nih.gov
Photochemical Reaction : Under photochemical conditions (irradiation with UV light), the selection rules are reversed. The 4π-electron system would undergo a disrotatory ring-opening, where the termini rotate in opposite directions. imperial.ac.uk
The position of the equilibrium between the cyclic dihydronaphthalene and the open-chain triene generally depends on the specific substituents and the inherent strain of the ring system. libretexts.org For many dihydronaphthalene systems, the formation of the aromatic naphthalene ring is a strong thermodynamic driving force, often achieved through subsequent oxidation or elimination steps following initial transformations.
Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions of this compound
| Reaction Condition | Number of π Electrons | Allowed Stereochemical Pathway |
| Thermal (Δ) | 4π | Conrotatory |
| Photochemical (hν) | 4π | Disrotatory |
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted pericyclic reactions in which a sigma bond migrates across a conjugated π-electron system. wikipedia.org The classification [i,j] indicates that the sigma bond migrates from position (1,1) to position (i,j).
While this compound itself is not primed for the most common nih.govnih.gov sigmatropic rearrangements like the Cope or Claisen rearrangements, its derivatives could be. libretexts.orgimperial.ac.uk For instance, the introduction of appropriate functional groups could create the necessary 1,5-diene scaffold for a Cope-type rearrangement. nih.gov
More relevant to the native structure are [1,j] hydrogen shifts. The 1,2-dihydronaphthalene core contains allylic hydrogens that could potentially undergo [1,5] sigmatropic shifts under thermal conditions. For example, a hydrogen atom from the C1 position could migrate to the C5 position of the fused aromatic ring. Such shifts are governed by orbital symmetry and generally require a specific molecular geometry to allow for the suprafacial migration of the hydrogen atom. libretexts.org In some catalytic syntheses of dihydronaphthalenes, intermediates like o-quinodimethanes can undergo a ub.eduvanderbilt.edu-hydride shift as an alternative reaction pathway to 6π-cyclization. nih.gov
Derivatization and Functional Group Interconversions
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the benzyl side-chain or the dihydronaphthalene core.
The benzyl group provides two primary locations for functionalization: the aromatic ring and the benzylic methylene bridge.
Aromatic Ring Substitution : The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, various functional groups can be introduced. As an alkyl substituent, the benzyl group itself is an activating, ortho-, para-director for subsequent substitutions on its phenyl ring. wikipedia.org
Benzylic Position Functionalization : The methylene (-CH₂-) bridge is a benzylic position and is particularly susceptible to radical and oxidation reactions. For example, bromination using N-bromosuccinimide (NBS) under radical initiation would selectively introduce a bromine atom at this position. Oxidation of this position could potentially lead to a ketone (benzophenone derivative).
Table 2: Potential Derivatization Reactions of the Benzyl Moiety
| Reaction Type | Reagents and Conditions | Target Site | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃ | Phenyl Ring | Bromo (-Br) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenyl Ring | Acyl (-COR) |
| Radical Halogenation | NBS, AIBN/hν | Methylene Bridge | Bromo (-CHBr-) |
| Oxidation | KMnO₄ or CrO₃ | Methylene Bridge | Carbonyl (C=O) |
The dihydronaphthalene core contains a reactive alkene and allylic/benzylic positions that can be readily functionalized.
Alkene Reactions : The double bond can undergo various addition reactions. Electrophilic addition of halogens (e.g., Br₂) would result in a vicinal dihalide. Hydrohalogenation (e.g., with HBr) would proceed via a carbocation intermediate, with the bromine adding to the more substituted carbon. The alkene can also be oxidized to form an epoxide using a peroxyacid like m-CPBA, or dihydroxylated to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate. imperial.ac.uk
Allylic/Benzylic Functionalization : The C1 and C4 positions of the dihydronaphthalene core are allylic and benzylic, respectively. These positions are susceptible to radical halogenation with reagents like NBS.
Aromatization : A significant transformation for dihydronaphthalenes is dehydrogenation to form the corresponding naphthalene. This creates a fully aromatic and thermodynamically stable system. This can be achieved using various oxidizing agents or catalysts such as palladium on carbon (Pd/C) at high temperatures.
Table 3: Potential Derivatization Reactions of the Dihydronaphthalene Core
| Reaction Type | Reagents and Conditions | Target Site | Resulting Functional Group/Product |
| Halogenation | Br₂, CCl₄ | Alkene | Vicinal Dibromide |
| Epoxidation | m-CPBA | Alkene | Epoxide |
| Dihydroxylation | OsO₄, then NaHSO₃ | Alkene | cis-Diol |
| Allylic Bromination | NBS, AIBN/hν | C1 Position | Allylic Bromide |
| Dehydrogenation | Pd/C, heat | Dihydronaphthalene Ring | Naphthalene Derivative |
Reaction Mechanisms and Intermediates
The transformations of this compound proceed through various well-defined mechanisms and reactive intermediates.
Electrocyclic Reactions : The ring-opening of the dihydronaphthalene proceeds via a pericyclic transition state. As discussed, the mechanism is concerted, and the stereochemistry is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the diene. imperial.ac.uk The key intermediate formed in this process is a substituted ortho-quinodimethane (o-QDM). nih.gov These o-QDM intermediates are highly reactive and can be trapped or undergo subsequent reactions, such as a 6π electrocyclization to reform the ring or a ub.eduvanderbilt.edu-hydride shift.
Electrophilic Additions : Reactions at the double bond, such as halogenation or hydrohalogenation, proceed through cationic intermediates. For instance, the addition of HBr involves the initial protonation of the double bond to form a resonance-stabilized benzylic carbocation. The subsequent attack by the bromide ion yields the final product.
Radical Reactions : Functionalization at the benzylic methylene bridge or the allylic C1 position with NBS occurs via a free radical chain mechanism. The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic/allylic position to form a resonance-stabilized radical intermediate. This radical then reacts with Br₂ to form the product and regenerate the bromine radical.
Catalytic Pathways : In some modern synthetic methods for preparing dihydronaphthalene derivatives, transition metal catalysts are employed. For example, cobalt-catalyzed reactions can proceed through cobalt(III)-carbene radical intermediates. nih.gov These intermediates can then lead to the formation of the dihydronaphthalene ring via a radical rebound mechanism or through the release and subsequent cyclization of an o-QDM intermediate. nih.gov
Table 4: Key Intermediates in Transformations of Dihydronaphthalene Systems
| Reaction Type | Key Intermediate | Characteristics |
| Thermal Electrocyclic Ring-Opening | ortho-Quinodimethane (o-QDM) | Highly reactive, conjugated triene; can undergo 6π cyclization or hydride shifts. nih.gov |
| Electrophilic Addition to Alkene | Benzylic Carbocation | Stabilized by resonance with the adjacent aromatic ring. |
| Radical Halogenation | Benzylic/Allylic Radical | Stabilized by resonance with both the aromatic ring and the diene system. |
| Cobalt-Catalyzed Synthesis | Cobalt(III)-Carbene Radical | A metalloradical species involved in C-C bond formation. nih.gov |
Iv. Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Benzyl-1,2-dihydronaphthalene in solution. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom.
Published data for this compound includes its ¹H and ¹³C NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃). amazonaws.com The ¹H NMR spectrum shows a complex multiplet between δ 7.34-7.21 ppm, corresponding to the protons of the benzyl (B1604629) group and some on the naphthalene (B1677914) ring. amazonaws.com A key singlet at δ 6.29 ppm is indicative of the vinylic proton on the dihydronaphthalene ring system. amazonaws.com The benzylic methylene (B1212753) protons appear as a singlet at δ 3.54 ppm, while the two methylene groups within the dihydronaphthalene core are observed as multiplets around δ 2.82-2.79 and δ 2.24-2.21 ppm. amazonaws.com
The ¹³C NMR spectrum displays signals consistent with the 17 carbon atoms in the molecule, with resonances in the aromatic region (δ 124.0-140.9 ppm) and the aliphatic region (δ 27.0-44.0 ppm). amazonaws.com
¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||
|---|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 7.34-7.21 (m, 5H) | Aromatic (Benzyl + Naphthyl) | 140.9 | Aromatic C |
| 7.17-7.09 (m, 3H) | Aromatic (Naphthyl) | 139.4 | Aromatic C |
| 7.03-7.01 (m, 1H) | Aromatic (Naphthyl) | 134.7 | Aromatic C |
| 6.29 (s, 1H) | Vinylic CH | 134.4 | Aromatic C |
| 3.54 (s, 2H) | Benzylic CH₂ | 129.0 | Aromatic CH |
| 2.82-2.79 (m, 2H) | Aliphatic CH₂ | 128.4 | Aromatic CH |
| 2.24-2.21 (m, 2H) | Aliphatic CH₂ | 127.2 | Aromatic CH |
| 126.4 | Aromatic CH | ||
| 126.3 | Aromatic CH | ||
| 126.2 | Aromatic CH | ||
| 125.6 | Aromatic CH | ||
| 124.0 | Vinylic CH | ||
| 44.0 | Benzylic CH₂ | ||
| 28.2 | Aliphatic CH₂ | ||
| 27.0 | Aliphatic CH₂ |
Data sourced from a supporting information file from a scientific publication. amazonaws.com
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings. For instance, it would confirm the connectivity within the aliphatic -CH₂-CH₂- fragment of the dihydronaphthalene ring and map the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum directly correlates each proton with the carbon atom it is attached to. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum, such as linking the proton signal at δ 6.29 ppm to the vinylic carbon at δ 124.0 ppm. amazonaws.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For example, correlations would be expected from the benzylic protons (δ 3.54 ppm) to carbons in the phenyl ring and to the C3 carbon of the dihydronaphthalene core. amazonaws.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, which is vital for conformational analysis. A NOESY spectrum could, for example, show correlations between the benzylic protons and protons on both the phenyl ring and the dihydronaphthalene system, helping to define the preferred spatial arrangement of the benzyl group relative to the rest of the molecule.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Each polymorph can exhibit different physical properties, and ssNMR can distinguish between them as the distinct crystal packing environments lead to different NMR chemical shifts. To date, no solid-state NMR studies or reports of polymorphism for this compound have been identified in the scientific literature.
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
If a chiral derivative of this compound were synthesized, X-ray crystallography using a chiral crystal or through the use of anomalous dispersion effects could determine its absolute configuration (the exact spatial arrangement of atoms). For the achiral parent compound, this specific analysis is not applicable.
A crystallographic study would reveal how molecules of this compound arrange themselves in a crystal lattice. This packing is governed by non-covalent intermolecular interactions, such as van der Waals forces and potential π-π stacking between the aromatic rings. Understanding these interactions is fundamental to crystal engineering and predicting the material's physical properties.
Mass Spectrometry for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS) data for this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 220.2. amazonaws.com This is consistent with the compound's molecular formula, C₁₇H₁₆, which has a calculated exact mass of 220.1252.
Mass Spectrometry Data for this compound
| Technique | Observed m/z | Molecular Formula | Calculated Mass |
|---|---|---|---|
| EI-MS | 220.2 amazonaws.com | C₁₇H₁₆ | 220.1252 u |
Under EI conditions, the molecule would be expected to fragment in predictable ways. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a dihydronaphthyl radical cation fragment (C₁₀H₉⁺) at m/z 129. These characteristic fragments would strongly support the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass.
For a related compound, protonated 1,2-dihydronaphthalene (B1214177), studies using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry—a high-resolution technique—have been conducted. nih.gov In such an analysis of this compound (C₁₇H₁₆), the protonated molecule [M+H]⁺ would be expected to show a highly accurate m/z value that confirms its elemental formula, C₁₇H₁₇⁺. This precise mass measurement is crucial for verifying the identity of the compound in complex mixtures or as a product of a chemical synthesis.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides critical information about the structural connectivity of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is essential for distinguishing it from its isomers.
In a typical MS/MS experiment, the protonated molecule of this compound, [C₁₇H₁₆+H]⁺, would be isolated and then subjected to fragmentation through methods like collision-induced dissociation (CID) or infrared multiphoton dissociation (IRMPD). Studies on protonated 1,2-dihydronaphthalene using IRMPD revealed two primary dissociation channels: the loss of a hydrogen molecule (H₂) and the loss of a larger fragment corresponding to C₃H₆. nih.gov
For this compound, characteristic fragmentation pathways would be expected:
Loss of the Benzyl Group: A primary fragmentation would likely involve the cleavage of the bond connecting the benzyl group to the dihydronaphthalene core, resulting in a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91.
Loss of H₂: Similar to the parent 1,2-dihydronaphthalene, ejection of a hydrogen molecule from the alicyclic part of the structure could occur. nih.gov
Benzyl Rearrangements: In some cases, benzyl-containing compounds undergo rearrangement reactions prior to fragmentation, which can lead to complex and diagnostically useful fragmentation patterns. nih.gov
The resulting fragmentation spectrum provides a structural fingerprint that helps to confirm the identity of the compound and the specific arrangement of its constituent parts.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the conformational states of this compound. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.
The vibrational spectrum of this compound would be a composite of the modes from the benzyl group, the dihydronaphthalene core, and the vibrations of the entire molecular skeleton.
Aromatic C-H Stretching: The benzene (B151609) rings in both the benzyl and dihydronaphthalene moieties will exhibit C-H stretching vibrations, typically appearing in the 3100–3000 cm⁻¹ region. theaic.orgmdpi.com
Aliphatic C-H Stretching: The methylene (CH₂) groups in the dihydronaphthalene ring will show symmetric and asymmetric stretching vibrations, generally found in the 3000–2850 cm⁻¹ range. theaic.org
C=C Ring Stretching: The aromatic rings possess characteristic stretching vibrations between 1600 cm⁻¹ and 1430 cm⁻¹. researchgate.net These bands are often strong in both IR and Raman spectra and are diagnostic for the aromatic framework.
CH₂ Bending (Scissoring): The methylene groups will have a characteristic scissoring vibration typically observed near 1455 cm⁻¹. theaic.org
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending modes that appear in the 900–700 cm⁻¹ region. researchgate.net
Ring Breathing Modes: The entire naphthalene ring system exhibits a "breathing" mode, a symmetric stretching of the entire ring, which is often prominent in the Raman spectrum. theaic.org
Experimental IR and Raman spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to achieve a detailed and accurate assignment of the observed vibrational bands. nih.govmdpi.com
Table 1: Expected Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the constituent functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic CH₂ Asymmetric & Symmetric Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Ring Stretch | 1600 - 1430 | IR, Raman |
| CH₂ Bending (Scissoring) | ~1455 | IR |
| Aromatic C-H Out-of-Plane Bending | 900 - 700 | IR (strong) |
Chiroptical Spectroscopy (CD, ORD) for Chiral Compounds
The structure of this compound possesses a chiral center at the C3 position where the benzyl group is attached. This means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers ((R)-3-Benzyl-1,2-dihydronaphthalene and (S)-3-Benzyl-1,2-dihydronaphthalene).
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral compound like this compound, the enantiomers would produce mirror-image CD spectra. This technique is particularly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of a specific enantiomer, often by comparing experimental spectra with those predicted by quantum chemical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers of this compound would give mirror-image ORD curves.
The synthesis of related chiral benzomorphan (B1203429) structures has been achieved starting from chiral 1,2-dihydronaphthalene derivatives, highlighting the importance of stereochemistry in this class of compounds. rsc.org For this compound, chiroptical spectroscopy would be the definitive method for distinguishing between its enantiomers and assigning their absolute stereochemistry.
V. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a ubiquitous tool in computational chemistry, providing a balance between accuracy and computational cost. nih.gov Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used to optimize molecular geometries and calculate various properties. rsc.orgrsc.org
The electronic structure of a molecule dictates its chemical properties and reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Table 1: Illustrative Frontier Molecular Orbital Properties for Aromatic Systems Note: The following data is illustrative for typical polycyclic aromatic hydrocarbon systems and not based on specific experimental or calculated results for 3-Benzyl-1,2-dihydronaphthalene.
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping out reaction pathways, identifying intermediates, and characterizing the transition states that connect them. This allows for a detailed understanding of reaction kinetics and thermodynamics. For molecules like this compound, several reaction types are of interest.
One key area of investigation is the synthesis of the dihydronaphthalene core itself. Computational studies on related systems have shown that dihydronaphthalene structures can be formed via 6π electrocyclization reactions. masterorganicchemistry.com DFT can be used to calculate the activation energy barriers for such cyclizations, confirming the feasibility of the proposed mechanism. masterorganicchemistry.com
Another relevant area is the reactivity of the benzylic position. The carbon atom adjacent to the benzene (B151609) ring is particularly reactive due to the resonance stabilization of any radical, cation, or anion intermediate that forms there. libretexts.orgacs.org Computational studies can model reactions such as benzylic bromination or oxidation, calculating the stability of the benzylic radical intermediate and the energy profile of the entire reaction, thereby explaining the high selectivity of these reactions. libretexts.org
Conformational Analysis and Energy Minima
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and determine their relative energies. This compound possesses significant conformational flexibility due to the rotation around the single bond connecting the benzyl (B1604629) group to the dihydronaphthalene ring, as well as the puckering of the partially saturated ring.
Computational methods can systematically explore the potential energy surface by rotating key dihedral angles to locate all energy minima. rsc.org For the benzyl group, different orientations relative to the dihydronaphthalene ring will have different steric interactions and thus different energies. The dihydronaphthalene ring itself typically adopts a half-chair conformation. DFT calculations can precisely determine the geometries and relative stabilities of these conformers. rsc.org
Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table presents a hypothetical scenario for illustrative purposes, as specific computational data for this molecule is not available.
| Conformer | Dihedral Angle (C4-C3-CH₂-C_phenyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.00 | 75 |
| Gauche | ~60° | 0.85 | 25 |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. By comparing the calculated shifts for different possible isomers or conformers with experimental data, one can confirm the molecular structure.
IR Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes in an infrared spectrum. These calculations help in assigning the absorption bands observed in an experimental FT-IR spectrum to specific molecular motions, such as C-H stretches, C=C stretches of the aromatic rings, and CH₂ bending modes. rsc.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.org This can help understand the electronic transitions, often π → π* transitions within the aromatic system.
Table 3: Predicted Characteristic Spectroscopic Data for this compound Note: These are general, expected values for the functional groups present in the molecule.
| Spectroscopy | Feature | Predicted Range/Value |
| ¹³C NMR | Aromatic Carbons | 120-150 ppm |
| Benzylic CH₂ Carbon | 35-45 ppm | |
| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm |
| Benzylic CH₂ Protons | ~2.8-3.5 ppm | |
| FT-IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |
| UV-Vis | π → π* Transition | ~260-280 nm |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent). rsc.org For this compound, an MD simulation could reveal the timescale of conformational changes, the flexibility of the different parts of the molecule, and its solvation structure in various solvents.
Quantitative Structure-Activity Relationships (QSAR) for Chemical Utility
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical utility. These models rely on calculating a set of numerical "descriptors" that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
While no specific QSAR studies on this compound are documented, one could be developed for a series of related dihydronaphthalene derivatives. DFT calculations would be essential for generating many of the required descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov By building a QSAR model, one could predict the potential utility of this compound or guide the synthesis of new analogues with enhanced properties, for instance, as potential anticancer agents, a field where dihydronaphthalene analogues have shown promise. nih.gov
Chemoinformatics and Database Mining for Structural Analogs
Chemoinformatics and database mining are pivotal computational strategies for the identification of structural analogs of a query molecule, such as this compound. These approaches leverage the vast repositories of chemical information stored in publicly and commercially available databases to find compounds with similar structural features, which may, in turn, exhibit comparable biological activities or physicochemical properties. The underlying principle is the similarity principle, which posits that structurally similar molecules are likely to have similar properties.
The process of database mining for structural analogs typically begins with defining the structure of the query compound, in this case, this compound, often using a standardized chemical representation like SMILES (Simplified Molecular-Input Line-Entry System) or by drawing the structure in a chemical sketcher interface. This query structure is then used to search large chemical databases. Major repositories frequently utilized for this purpose include PubChem, ChEMBL, ChemSpider, and ZINC. nih.govebi.ac.ukrsc.org
Similarity searching is a primary tool in this process. It involves the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. Common fingerprinting algorithms include MACCS (Molecular ACCess System) keys and Morgan fingerprints (a variant of Extended-Connectivity Fingerprints or ECFPs). The similarity between the fingerprint of the query molecule and those of the database compounds is then calculated using a similarity metric, most commonly the Tanimoto coefficient. A Tanimoto coefficient value of 1 indicates identical structures, while a value of 0 signifies no shared features. Researchers can set a similarity threshold to retrieve a set of analogs with a desired degree of structural resemblance.
For this compound, a similarity search in a database like PubChem would identify compounds that share the core dihydronaphthalene scaffold and possess a benzyl or a substituted benzyl group at the 3-position. Variations in the substitution patterns on the aromatic rings or modifications to the benzyl moiety would be common among the retrieved hits.
Substructure and superstructure searching are also valuable techniques. A substructure search would identify all compounds in a database that contain the this compound core, regardless of other substitutions. Conversely, a superstructure search would find compounds for which this compound itself is a substructure.
The following data table provides examples of structural analogs of this compound that could be identified through such chemoinformatic approaches, along with their database identifiers.
| Compound Name | PubChem CID | Structural Relationship to this compound |
| 3-Phenyl-1,2-dihydronaphthalene | 246608 | Analog with a phenyl group instead of a benzyl group at the 3-position. nih.gov |
| 7-(Benzyloxy)-3-bromo-1,2-dihydronaphthalene | - | Analog with substitutions on the dihydronaphthalene ring system. |
| KGP03 | - | A dihydronaphthalene analogue with a pendant trimethoxy aryl ring, identified as a potent inhibitor of tubulin polymerization. nih.govscispace.com |
| KGP413 | - | A dihydronaphthalene analogue with a pendant aroyl ring, also a potent inhibitor of tubulin polymerization. nih.govscispace.com |
Note: Some compounds, while being structural analogs, may not have a dedicated PubChem CID and are referenced from scientific literature.
The retrieved structural analogs can then be subjected to further computational analysis, such as molecular docking or quantitative structure-activity relationship (QSAR) studies, to predict their potential biological targets and activities. This iterative process of database mining and computational evaluation is a cornerstone of modern drug discovery and chemical biology, enabling the rapid exploration of the chemical space around a lead compound like this compound.
Vi. Chemical Utility and Potential Applications in Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecular Architectures
3-Benzyl-1,2-dihydronaphthalene and its derivatives serve as crucial building blocks in organic synthesis, enabling the construction of intricate molecular structures. nih.gov The dihydronaphthalene scaffold is found in numerous natural products and bioactive compounds, highlighting its significance as a synthetic target and intermediate. nih.gov
Dihydronaphthalenes are recognized as key intermediates in the formation of polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.org Experimental and theoretical studies have shown that gas-phase reactions, such as those involving phenyl-type radicals with simple hydrocarbons, can lead to the formation of dihydronaphthalene cores. uhmreactiondynamics.org These intermediates can then undergo subsequent reactions, such as dehydrogenation or further annulation, to yield larger, more complex PAH systems. escholarship.org For instance, the reaction of phenyl radicals with hydrocarbons like vinylacetylene or 1,3-butadiene (B125203) can produce dihydronaphthalene derivatives, which are precursors to naphthalene (B1677914) and other PAHs. uhmreactiondynamics.org The phenyl-addition/dehydrocyclization (PAC) mechanism is one such pathway that efficiently builds complex aromatic structures at high temperatures. escholarship.org
The general transformation can be represented as: Dihydronaphthalene derivative → Polycyclic Aromatic Hydrocarbon
This process is fundamental in understanding the formation of PAHs in various environments, from combustion processes to astrochemical contexts. escholarship.org
The dihydronaphthalene skeleton is a prevalent motif in a variety of biologically active molecules. nih.govnih.govscienceopen.com Consequently, synthetic routes to functionalized dihydronaphthalenes, including this compound, are of significant interest for the development of analogs of these natural products.
One notable application is in the synthesis of tubulin polymerization inhibitors. rsc.org Inspired by natural products like combretastatin (B1194345) A-4, researchers have utilized the dihydronaphthalene scaffold to create potent analogs. rsc.org For example, a dihydronaphthalene analog, KGP03, which features a pendant trimethoxy aryl ring, has been synthesized and shown to be a potent inhibitor of tubulin polymerization. rsc.org The synthesis of these analogs often involves multi-step sequences, starting from simpler precursors and building the dihydronaphthalene core through cyclization reactions. nih.govrsc.org
Another significant application is the asymmetric synthesis of 3-benzyl-1,2,3,4,5,6-hexahydro-11-alkyl-2,6-methano-3-benzazocines, which are known to be selective ligands for sigma receptor sites. rsc.org The synthesis starts from a chiral 1-hydroxymethyl-2-alkyl-1,2-dihydronaphthalene derivative, demonstrating the utility of the dihydronaphthalene scaffold in constructing stereochemically complex and biologically relevant molecules. rsc.org
Furthermore, various synthetic strategies, including intramolecular Heck coupling and sulfur-mediated electrophilic cyclization, have been developed to access diverse aryldihydronaphthalene (ADHN) derivatives. nih.gov These methods provide access to a wide range of substituted dihydronaphthalenes that can serve as intermediates for further elaboration into bioactive molecule analogs. nih.gov
| Dihydronaphthalene-based Scaffold | Target Bioactive Analog Class | Key Synthetic Transformation |
|---|---|---|
| Dihydronaphthalene with pendant aryl ring | Tubulin Polymerization Inhibitors | Cyclization to form the dihydronaphthalene core, followed by functional group manipulation. rsc.org |
| Chiral 1-hydroxymethyl-2-alkyl-1,2-dihydronaphthalene | 2,6-Methano-3-benzazocines (Sigma Receptor Ligands) | Asymmetric synthesis followed by ring-closing reactions. rsc.org |
| Aryl-tethered internal alkynes | 3-Sulfenyl-1,2-dihydronaphthalenes | Sulfur-mediated electrophilic cyclization. nih.gov |
The rigid and well-defined three-dimensional structure of the dihydronaphthalene framework makes it an attractive scaffold for the design of new catalysts and ligands. nih.govresearchgate.net Dihydronaphthalene derivatives have been successfully employed as fluorescent ligands for biological receptors, such as the estrogen receptor. nih.gov The inherent fluorescence of the naphthalene moiety can be modulated by substitution, providing a tool for studying ligand-receptor interactions.
In the realm of catalysis, the dihydronaphthalene scaffold can be incorporated into larger ligand structures to influence the steric and electronic environment of a metal center. nih.gov For instance, cobalt complexes incorporating ligands derived from dihydronaphthalene have been investigated in catalytic radical cyclization reactions. nih.gov The design of such ligands can steer the outcome of a catalytic reaction towards a desired product by controlling the approach of the substrate and the stability of reaction intermediates. researchgate.net The ability to tune the properties of the ligand by modifying the dihydronaphthalene scaffold offers a powerful strategy for developing novel and selective catalysts. researchgate.net
Applications in Materials Science
The chemical properties of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of novel polymers and optoelectronic materials.
The presence of a double bond in the 1,2-dihydronaphthalene (B1214177) ring system allows it to act as a monomer in polymerization reactions. acs.orgacs.org Early studies have demonstrated the polymerization of 1,2-dihydronaphthalene itself, leading to the formation of poly(1,2-dihydronaphthalene). acs.orgacs.org This polymerization can be initiated by various methods, including the use of alkali metal addition compounds, to produce solid, infusible polymers. google.com
The incorporation of a benzyl (B1604629) group at the 3-position, as in this compound, would be expected to influence the polymerization process and the properties of the resulting polymer. The bulky benzyl group could affect the stereochemistry of the polymer chain and impact its physical properties, such as solubility, thermal stability, and mechanical strength. While specific studies on the polymerization of this compound are not extensively documented, the general reactivity of the dihydronaphthalene core suggests its viability as a monomer for creating novel polymeric materials.
| Monomer | Polymerization Method | Resulting Polymer |
|---|---|---|
| 1,2-Dihydronaphthalene | Anionic polymerization with alkali metal addition compounds. google.com | Substantially infusible solid polymer. google.com |
| 1,2-Dihydronaphthalene | Not specified | Poly(1,2-dihydronaphthalene). acs.orgacs.org |
Naphthalene and its derivatives are well-known for their fluorescent properties, making them attractive components for optoelectronic materials. nih.govnih.govmdpi.com Dihydronaphthalene derivatives can also exhibit fluorescence, and their electronic properties can be tuned through chemical modification. nih.govnih.gov The benzyl group in this compound can influence the photophysical properties of the molecule, potentially leading to materials with interesting absorption and emission characteristics.
The incorporation of such fluorescent units into polymers or other materials can lead to the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. nih.govmdpi.com The synthesis of fluorescent polymers often involves the copolymerization of a fluorescent monomer, like a dihydronaphthalene derivative, with other monomers to achieve the desired material properties. While direct applications of this compound in optoelectronic materials are still an emerging area of research, the inherent properties of its structural components suggest a promising future in this field.
Development of Novel Synthetic Methodologies Based on the Compound's Reactivity
The 1,2-dihydronaphthalene scaffold is a valuable building block in organic synthesis. Methodologies developed for the synthesis and functionalization of its derivatives can be conceptually applied to this compound, leveraging its inherent reactivity to forge new chemical bonds and construct intricate molecular frameworks.
Recent advancements have focused on catalytic methods to synthesize substituted 1,2-dihydronaphthalenes. One notable approach involves the cobalt-catalyzed activation of o-styryl N-tosyl hydrazones. rsc.orgnih.govrsc.org This method proceeds through a cobalt(III)-carbene radical intermediate, which can then undergo cyclization to form the 1,2-dihydronaphthalene ring system. The reaction conditions and the nature of the substituents can influence the reaction pathway, sometimes leading to the formation of E-aryl-dienes as an alternative product. rsc.orgnih.govrsc.org The adaptability of this methodology suggests that a suitably designed benzyl-substituted o-styryl hydrazone could serve as a precursor for this compound.
Another innovative strategy for the synthesis of substituted 1,2-dihydronaphthalenes employs a recyclable molybdenum dearomatization agent. acs.org This process involves the η²-coordination of a naphthalene derivative to a {TpMo(NO)(MeIm)} fragment, which activates the aromatic ring for subsequent functionalization. acs.org Nucleophilic addition to the coordinated naphthalene allows for the introduction of substituents at the 2-position of the resulting 1,2-dihydronaphthalene. acs.org While this has been demonstrated for 2-substituted derivatives, the principles could potentially be extended to achieve 3-substitution with appropriate starting materials.
Furthermore, the alkylation of dihydronaphthalene sulfonamides has been shown to be a viable route for introducing substituents at the 3-position. rsc.org The regioselectivity of the alkylation is dependent on the steric bulk of the N-alkyl groups on the sulfonamide. rsc.org This highlights a potential pathway for the direct introduction of a benzyl group at the desired position on a pre-formed dihydronaphthalene scaffold.
The reactivity of the double bond in the dihydronaphthalene system is also a key aspect for developing new synthetic methods. For instance, electrophilic additions and cycloaddition reactions can be envisioned to introduce further complexity into the molecule. The benzyl group itself offers additional handles for functionalization, such as benzylic bromination followed by nucleophilic substitution, allowing for the attachment of a wide range of functional groups.
A summary of potential synthetic strategies for 3-substituted 1,2-dihydronaphthalenes is presented in the table below.
| Synthetic Strategy | Description | Potential for this compound | Key Intermediates/Reagents |
| Cobalt-Catalyzed Cyclization | Cyclization of o-styryl N-tosyl hydrazones via a cobalt(III)-carbene radical intermediate. rsc.orgnih.govrsc.org | High, by using a benzyl-substituted styryl hydrazone precursor. | Cobalt catalyst, o-styryl N-tosyl hydrazone |
| Molybdenum-Mediated Dearomatization | Dearomatization of naphthalene followed by nucleophilic addition to a molybdenum complex. acs.org | Moderate, would require adaptation for 3-substitution. | {TpMo(NO)(MeIm)}, Naphthalene |
| Alkylation of Dihydronaphthalene Sulfonamides | Alkylation at the 3-position of a dihydronaphthalene sulfonamide. rsc.org | High, direct benzylation of the sulfonamide intermediate. | Dihydronaphthalene sulfonamide, Benzyl halide |
Photochemical and Electrochemical Applications
The electronic properties of this compound, arising from the interplay between the styrenic double bond, the aromatic ring, and the benzyl group, suggest potential applications in photochemistry and electrochemistry.
Photochemical Applications
The 1,2-dihydronaphthalene core is known to participate in photochemical reactions. For instance, 1,2-dihydronaphthalene undergoes a stereospecific [2+2] photoaddition with hexafluorobenzene. rsc.org This reactivity suggests that this compound could be employed as a building block in photochemical cycloadditions to construct complex, polycyclic systems. The presence of the benzyl group could influence the regioselectivity and stereoselectivity of such reactions.
Furthermore, benzyl-substituted unsaturated systems can undergo interesting photochemical transformations. For example, the photochemistry of benzylallene has been shown to lead to the formation of naphthalene. researchgate.net This indicates that irradiation of this compound could potentially induce intramolecular cyclizations or rearrangements, leading to novel molecular scaffolds. The chromophore of this compound is expected to absorb in the UV region, and upon excitation, could undergo a variety of photochemical processes, including cis-trans isomerization of the double bond (if substituted accordingly), electrocyclization, or reactions involving the benzylic C-H bonds.
Electrochemical Applications
The electrochemical behavior of this compound is anticipated to be influenced by the oxidizable and reducible moieties within the molecule. The dihydronaphthalene system can be electrochemically oxidized. While studies on the direct electrochemical oxidation of 1,2-dihydronaphthalene are not extensively reported, related systems like tetralin have been studied, with 1,2-dihydronaphthalene being a considered, though not observed, intermediate in some pathways.
The presence of the benzyl group and the additional phenyl ring provides multiple sites for redox activity. The electrochemical and spectroelectrochemical properties of donor-acceptor dyads and triads containing naphthalene-based units have been investigated, demonstrating that different redox-active components can be incorporated into a single molecule while retaining their individual electrochemical signatures. mdpi.combirmingham.ac.uk This suggests that this compound could be a component in larger, electro-active molecular systems. The potential for both oxidation and reduction of the molecule makes it a candidate for applications in molecular electronics, sensors, or as a mediator in electrochemical reactions.
The table below summarizes the potential photochemical and electrochemical applications.
| Application Area | Potential Reaction/Process | Rationale |
| Photochemistry | [2+2] Cycloaddition | The 1,2-dihydronaphthalene core is known to undergo this reaction. rsc.org |
| Intramolecular Cyclization/Rearrangement | The benzyl group provides a reactive site for photochemical transformations. researchgate.net | |
| Electrochemistry | Molecular Electronics Component | The molecule contains multiple redox-active sites (dihydronaphthalene, benzyl group). |
| Electrochemical Synthesis Precursor | The molecule can be electrochemically oxidized or reduced to generate reactive intermediates. |
Vii. Future Directions and Emerging Research Avenues
Exploration of Uncharted Reactivity and Novel Transformations
The reactivity of 3-benzyl-1,2-dihydronaphthalene is largely an untapped area of research. While the synthesis of various dihydronaphthalene derivatives has been reported, the specific transformations of the 3-benzyl substituted variant remain to be thoroughly investigated. Future research will likely focus on leveraging the inherent chemical functionalities of the molecule to forge new and complex molecular architectures.
The dihydronaphthalene core, with its blend of aromatic and aliphatic character, offers multiple sites for reactivity. The olefinic bond within the dihydro-naphthalene ring is a prime target for a variety of addition reactions. Exploration into stereoselective epoxidation, dihydroxylation, and aziridination could yield a range of chiral building blocks. Furthermore, the benzylic methylene (B1212753) bridge and the allylic positions of the dihydronaphthalene ring are susceptible to radical and oxidative transformations.
Catalytic methods are poised to play a central role in uncovering novel reactivity. For instance, cobalt-carbene radical-mediated cyclization has been demonstrated for the synthesis of substituted 1,2-dihydronaphthalenes, a strategy that could be adapted to introduce further complexity to the this compound scaffold rsc.org. Metal-ligand cooperative (MLC) catalysis, which has shown promise in the dehydrogenation of complex molecules, could be employed for the selective aromatization of the dihydronaphthalene ring, providing a controlled entry into the corresponding naphthalene (B1677914) derivatives rsc.org.
The benzyl (B1604629) group itself offers another vector for chemical modification. The phenyl ring can be subjected to various electrophilic and nucleophilic aromatic substitution reactions to introduce a diverse array of functional groups. Additionally, the benzylic C-H bonds are potential sites for selective functionalization through advanced catalytic methods.
A summary of potential novel transformations is presented in the table below.
| Reaction Type | Potential Reagents/Catalysts | Expected Products |
| Stereoselective Epoxidation | m-CPBA, Sharpless Epoxidation | Chiral epoxides |
| Dihydroxylation | OsO₄, Sharpless Dihydroxylation | Chiral diols |
| C-H Functionalization | Palladium, Rhodium, or Iridium catalysts | Functionalized dihydronaphthalenes |
| Aromatization | Dehydrogenation catalysts (e.g., Pd/C) | 3-Benzylnaphthalene derivatives |
| Ring-Opening Metathesis | Grubbs or Schrock catalysts | Functionalized ring-opened products |
Development of More Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future efforts in the synthesis of this compound will undoubtedly focus on developing more sustainable and efficient routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis presents another exciting frontier for the sustainable synthesis of this compound. Enzymes offer unparalleled selectivity under mild reaction conditions and can be engineered to perform specific chemical transformations. The use of biocatalysts for deprotection steps in synthesis is an emerging area that could be adapted for key transformations in the synthesis of this compound and its derivatives nih.gov. The hydrodeoxygenation (HDO) of biomass-derived platform chemicals into hydrocarbon fuels is another area of research that could inspire sustainable approaches to key intermediates nih.gov.
The following table outlines potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Potential Application |
| Atom Economy | One-pot or tandem reactions to minimize byproducts. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |
| Catalysis | Employing recyclable catalysts, including biocatalysts. |
| Safer Solvents and Reagents | Replacing hazardous solvents with greener alternatives like water or bio-solvents. |
| Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The integration of the synthesis of this compound into flow chemistry platforms is a logical next step to enhance production efficiency and enable on-demand synthesis.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and reduced side-product formation nih.gov. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates researchgate.net. For example, the on-demand generation of hazardous reagents can be safely managed in a flow system youtube.com.
Furthermore, the coupling of flow reactors with in-line analytical techniques and machine learning algorithms can lead to automated synthesis platforms capable of self-optimization youtube.com. Such platforms could rapidly screen reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives, accelerating the discovery of new compounds with desired properties.
The benefits of integrating the synthesis of this compound into advanced platforms are summarized below.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. nih.govresearchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, on-demand synthesis of compound libraries. |
| Photochemical Flow Reactors | Efficient and uniform irradiation, improved selectivity and reproducibility in photochemical reactions. youtube.com |
| Electrochemical Flow Reactors | Improved reagent transport to electrodes, higher selectivity, and shorter reaction times in electrochemical synthesis. youtube.com |
Advanced Computational Design for Predictive Synthesis and Utility
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. The application of advanced computational methods to this compound can provide profound insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
DFT calculations can be used to predict a range of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule nih.govchemrevlett.com. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule, offering predictions for its reactivity in various chemical transformations nih.gov. Furthermore, computational modeling can be used to elucidate reaction mechanisms, calculate activation barriers, and predict the stereochemical outcomes of reactions, thus aiding in the design of more efficient synthetic routes nih.gov.
In the context of potential applications, computational docking studies can be employed to predict the binding affinity of this compound and its derivatives with biological targets, such as enzymes or receptors nih.gov. This can guide the design of new therapeutic agents. Similarly, computational modeling can be used to predict the material properties of polymers or supramolecular assemblies incorporating this compound.
The table below highlights key computational tools and their potential applications for this compound.
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govchemrevlett.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or other molecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with large biological systems. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov |
Supramolecular Chemistry and Host-Guest Interactions Involving the Compound
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the development of new materials and functional systems. The polycyclic aromatic hydrocarbon (PAH) nature of the naphthalene core in this compound makes it an attractive candidate for host-guest chemistry.
The hydrophobic and π-rich surface of the molecule can engage in a variety of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrophobic interactions acs.orgwikipedia.org. These interactions can be exploited to form inclusion complexes with various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils wikipedia.org. The formation of such host-guest complexes can modulate the physicochemical properties of this compound, such as its solubility, stability, and reactivity.
For instance, encapsulation within a host molecule could protect the compound from degradation or control its release in a specific environment. The binding of this compound to a host could also induce changes in the host's properties, such as its fluorescence, which could be harnessed for sensing applications rsc.org. The study of host-guest interactions with PAHs in alkoxy-bridged binuclear rhenium(I) complexes has shown that such interactions can be probed by UV-vis absorption and emission spectroscopy researchgate.netnih.gov.
Future research in this area could involve the design and synthesis of novel host molecules that are specifically tailored to bind this compound with high affinity and selectivity. The resulting supramolecular assemblies could find applications in drug delivery, chemical sensing, and the construction of advanced materials nih.govlibretexts.org.
Potential host molecules and the nature of their interactions with this compound are summarized below.
| Host Molecule | Predominant Interaction | Potential Application |
| Cyclodextrins | Hydrophobic interactions, van der Waals forces | Drug delivery, enhanced solubility |
| Calixarenes | π-π stacking, cation-π interactions | Molecular recognition, sensing |
| Cucurbiturils | Hydrophobic interactions, ion-dipole interactions | Controlled release, stabilization |
| Metal-Organic Frameworks (MOFs) | Confinement within pores, van der Waals forces | Separation, catalysis |
| Self-Assembled Cages | Encapsulation, π-π stacking | Nanoreactors, sensing |
Q & A
Q. What are the common synthetic routes for 3-Benzyl-1,2-dihydronaphthalene, and how are reaction conditions optimized?
Methodological Answer:
- Photoredox Catalysis : Visible light-mediated synthesis using 9-mesityl-10-methylacridinium perchlorate and Co(dmgH)₂PyCl in acetonitrile (MeCN) with Et₃N·3HF yields fluorinated derivatives via single-electron oxidation or Metal-Hydride Hydrogen Atom Transfer (MHAT). Yields vary between 50–70% depending on substituents .
- Modified Rigid Analog Synthesis : For structurally related dihydronaphthalenes (e.g., 2-ADN), a published method involves cyclization of substituted precursors under acidic conditions, followed by catalytic hydrogenation to achieve stereochemical control .
- Optimization : Solvent systems (e.g., MeCN/HFIP mixtures) and catalyst loading are critical. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Single crystals grown via slow evaporation are analyzed to determine bond lengths, angles, and ring conformations (e.g., half-chair or boat configurations). Software like SHELX refines data .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects. For example, dihydronaphthalene protons resonate at δ 5.5–6.5 ppm, while benzyl groups show aromatic splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺) and fragmentation pathways .
Q. What analytical techniques quantify this compound in environmental or biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges preconditioned with methanol extract dihydronaphthalenes from wastewater. Recovery rates (~85–95%) are validated using deuterated internal standards (e.g., BP-3-d5) .
- LC-MS/MS : Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid) achieve baseline separation. Limits of detection (LOD) range from 0.1–1.0 ng/mL .
Advanced Research Questions
Q. What catalytic mechanisms enable visible-light-driven synthesis of dihydronaphthalene derivatives?
Methodological Answer:
- Single-Electron Transfer (SET) : The photocatalyst (e.g., acridinium salts) absorbs visible light, generating excited states that oxidize substrates. Cobalt catalysts mediate MHAT, transferring hydrogen atoms to stabilize intermediates .
- Role of Solvent Polarity : HFIP enhances radical stability through hydrogen bonding, favoring MHAT over competing pathways. Kinetic studies (UV-vis monitoring) confirm radical lifetimes .
Q. How do arene-arene interactions influence the material properties of dihydronaphthalene derivatives?
Methodological Answer:
- Crystal Engineering : π-π stacking and C–H⋯O interactions in 1,6-diphenyl derivatives create supramolecular chains or sheets. Computational modeling (DFT) predicts interaction energies (~5–10 kJ/mol) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) correlates melting points with packing efficiency. Derivatives with extended π-networks exhibit higher thermal degradation thresholds .
Q. How can enantioselective synthesis be achieved for chiral dihydronaphthalene derivatives?
Methodological Answer:
- Chiral Auxiliaries : Temporarily introduced groups (e.g., Evans oxazolidinones) direct asymmetric cyclization. Subsequent removal yields enantiopure products .
- Asymmetric Hydrogenation : Pd/C or Ru-BINAP catalysts reduce prochiral intermediates with >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak AD-H) validates purity .
Contradictions and Limitations
- reports conflicting yields for MHAT (moderate) vs. SET (higher efficiency), suggesting solvent-dependent reactivity.
- Structural studies ( vs. 21) highlight conformational flexibility, complicating crystallization protocols.
Toxicological Considerations
While direct data on this compound is limited, naphthalene derivatives are assessed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
